molecular formula C19H21Cl2NO2 B290873 N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B290873
M. Wt: 366.3 g/mol
InChI Key: CSHJDXDOBCFJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a propanamide moiety substituted with a 2,4-dichlorophenoxy group. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-sec-butylphenylamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-[2-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21Cl2NO2

Molecular Weight

366.3 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C19H21Cl2NO2/c1-4-12(2)15-7-5-6-8-17(15)22-19(23)13(3)24-18-10-9-14(20)11-16(18)21/h5-13H,4H2,1-3H3,(H,22,23)

InChI Key

CSHJDXDOBCFJJT-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.